Differential Inhibition: ddhCTP Potently Blocks Flavivirus RdRp but Not Picornavirus RdRp, Unlike 3'-dCTP
The active metabolite ddhCTP demonstrates a unique selectivity profile, potently inhibiting flavivirus RdRps while sparing picornavirus RdRps. Against human rhinovirus C (HRV-C) RdRp, ddhCTP's IC50 is 900 ± 300 μM, demonstrating over 180-fold weaker inhibition compared to 3'-deoxycytidine triphosphate (3'-dCTP), which has an IC50 of 5 ± 1 μM [1]. In contrast, against West Nile virus (WNV) RdRp under identical CTP competition conditions (0.1 μM CTP), ddhCTP's IC50 is 20 ± 10 μM [2]. This indicates ddhCTP is a highly selective flavivirus inhibitor, a profile not shared by other cytidine-based chain terminators.
| Evidence Dimension | Inhibitory potency (IC50) against viral RNA-dependent RNA polymerases (RdRps) |
|---|---|
| Target Compound Data | ddhCTP IC50 vs. HRV-C RdRp: 900 ± 300 μM; ddhCTP IC50 vs. WNV RdRp: 20 ± 10 μM (at 0.1 μM CTP) |
| Comparator Or Baseline | 3'-dCTP IC50 vs. HRV-C RdRp: 5 ± 1 μM |
| Quantified Difference | ddhCTP is ~180-fold less potent than 3'-dCTP against HRV-C RdRp, but is a potent inhibitor of WNV RdRp (IC50 20 μM), highlighting a selectivity switch. |
| Conditions | Primer-extension assay with recombinant HRV-C and WNV RdRps, 0.1 μM CTP. |
Why This Matters
This selectivity profile is unique to the viperin/ddhCTP pathway and directly contradicts the broad polymerase inhibition seen with other analogs like 3'-dCTP, making ddhC essential for studying selective anti-flavivirus innate immunity.
- [1] Gizzi AS, et al. Extended Data Figure 9: HRV-C and PV RdRp are poorly inhibited by ddhCTP. Nature. 2018. View Source
- [2] Gizzi AS, et al. Extended Data Figure 8: ddhCTP is used as a substrate by dengue virus and WNV RdRp and chain terminates RNA synthesis. Nature. 2018. View Source
